molecular formula C7H5NO3 B2426527 Methyl 5-cyanofuran-2-carboxylate CAS No. 60838-00-8

Methyl 5-cyanofuran-2-carboxylate

Cat. No.: B2426527
CAS No.: 60838-00-8
M. Wt: 151.121
InChI Key: WNBJXNGNGVOCKO-UHFFFAOYSA-N
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Description

Methyl 5-cyanofuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a cyano group and a carboxylate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyanofuran-2-carboxylate can be synthesized through various synthetic routes. One common method involves the nitration of furfural followed by oxidative esterification. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid yields 5-nitrofuran-2-carbaldehyde. This intermediate can then be converted to methyl 5-nitrofuran-2-carboxylate through oxidative esterification in methanol using a gold nanocluster and sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and esterification processes. The use of catalytic systems, such as copper carbide and cobalt nitride on porous carbon, has been explored to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

    Electrophiles: Such as halogens or nitrating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-cyanofuran-2-carboxylic acid, while reduction can produce 5-aminofuran-2-carboxylate derivatives .

Scientific Research Applications

Methyl 5-cyanofuran-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: Similar in structure but with a nitro group instead of a cyano group.

    Methyl furan-2-carboxylate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Cyanofuran-2-carboxylic acid: The carboxylic acid analog of methyl 5-cyanofuran-2-carboxylate.

Uniqueness

This compound is unique due to the presence of both a cyano group and a carboxylate ester on the furan ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 5-cyanofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBJXNGNGVOCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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